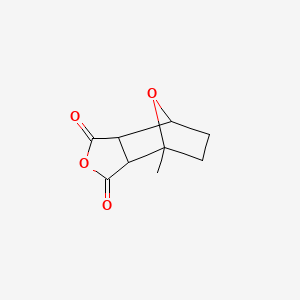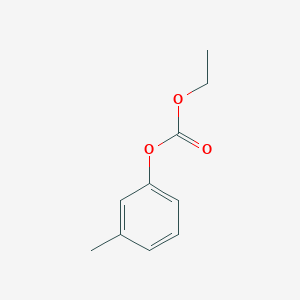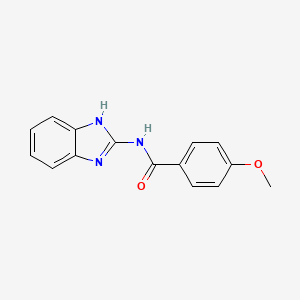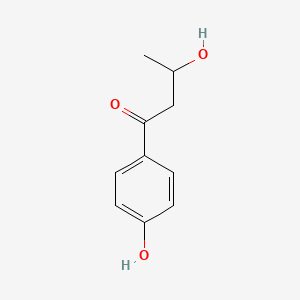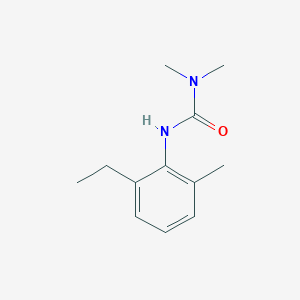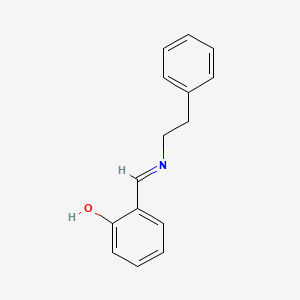![molecular formula C16H12N2 B11955362 4-[(E)-2-phenylethenyl]cinnoline CAS No. 6334-39-0](/img/structure/B11955362.png)
4-[(E)-2-phenylethenyl]cinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-2-phenylethenyl]cinnoline is a heterocyclic aromatic compound that belongs to the cinnoline family. Cinnolines are nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The compound’s structure features a cinnoline core with a phenylethenyl substituent, which contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-2-phenylethenyl]cinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-alkylpyridazine with nitrostyrene in the presence of a base such as piperidine in dioxane at elevated temperatures (e.g., 100°C) . This microwave-assisted method is efficient and yields bioactive cinnoline derivatives.
Industrial Production Methods: Industrial production of cinnoline derivatives, including this compound, often employs scalable synthetic routes that prioritize yield and purity. Methods such as the Widman–Stoermer synthesis, which involves the ring-closing reaction of an α-vinyl-aniline with hydrochloric acid and sodium nitrite, are commonly used . These methods are optimized for large-scale production and ensure consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-[(E)-2-phenylethenyl]cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the cinnoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products: The major products formed from these reactions include hydroxylated, aminated, and halogenated derivatives of this compound, which can be further utilized in various applications.
Applications De Recherche Scientifique
4-[(E)-2-phenylethenyl]cinnoline has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Due to its pharmacological potential, it is investigated as a lead compound for developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[(E)-2-phenylethenyl]cinnoline involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the nervous system . The exact mechanism depends on the specific biological context and the target of interest.
Comparaison Avec Des Composés Similaires
Cinnoline: The parent compound with a simpler structure.
Quinoxaline: Another nitrogen-containing heterocycle with similar biological activities.
Quinazoline: Known for its pharmacological significance and diverse applications.
Uniqueness: 4-[(E)-2-phenylethenyl]cinnoline stands out due to its unique phenylethenyl substituent, which enhances its reactivity and biological activity compared to its simpler counterparts. This structural feature allows for more diverse chemical modifications and potential therapeutic applications .
Propriétés
Numéro CAS |
6334-39-0 |
|---|---|
Formule moléculaire |
C16H12N2 |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
4-[(E)-2-phenylethenyl]cinnoline |
InChI |
InChI=1S/C16H12N2/c1-2-6-13(7-3-1)10-11-14-12-17-18-16-9-5-4-8-15(14)16/h1-12H/b11-10+ |
Clé InChI |
VQXIUGSZPAZYGV-ZHACJKMWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=CN=NC3=CC=CC=C32 |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CN=NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)-](/img/structure/B11955281.png)

